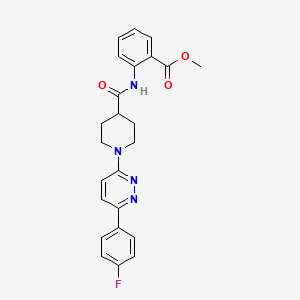
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group, typically using a halogenation reaction.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Amidation and Esterification: The final steps involve the formation of the amide and ester functionalities, typically through reactions with carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
化学反应分析
Types of Reactions
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound, known for its wide range of biological activities.
Pyridazinone: A derivative of pyridazine with additional pharmacological properties.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.
Uniqueness
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is unique due to its combination of the pyridazine core, fluorophenyl group, and piperidine ring, which together confer a distinct set of pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H24FN5O2
Molecular Weight: 407.4 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)C(=O)OC(NC(=O)C2=CC=NN2C(F)=C3)=O
The compound features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its unique biological properties.
The primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. By inhibiting these enzymes, the compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and neuroprotection .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity . This is attributed to its ability to modulate inflammatory pathways by increasing cAMP levels, thereby inhibiting pro-inflammatory cytokines .
Neuroprotective Properties
The compound also shows neuroprotective effects , potentially useful in treating neurodegenerative diseases such as Alzheimer's. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the breakdown of neurotransmitters .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties , making it a candidate for further exploration in infectious disease treatment. The presence of the fluorophenyl group enhances its reactivity and biological efficacy.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease Models
A study involving animal models of Alzheimer's disease demonstrated that this compound significantly reduced amyloid-beta plaque formation and improved cognitive function. The compound was administered at varying doses, showing dose-dependent effects on cognitive improvement and neuroprotection .
属性
IUPAC Name |
methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAFDVUHZMCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













